N-(5,6,7,8-tetrahydroisoquinolin-8-yl)acetamide

synthetic methodology process chemistry building block scalability

N-(5,6,7,8-tetrahydroisoquinolin-8-yl)acetamide is a validated synthetic intermediate for constructing 8-amino-5,6,7,8-tetrahydroisoquinoline—a privileged scaffold in medicinal chemistry. Unlike the 1-yl isomer, the 8-position acetamide on the electron-rich benzene ring uniquely enables downstream functionalization for CYP11B2 (aldosterone synthase) inhibitors (IC₅₀ 2.3 nM, >500-fold selectivity) and HDAC8-selective probes (82 nM, 330-fold selectivity). The co-crystal structure (PDB: 4ZGX) confirms this core as the minimal pharmacophoric recognition element, ensuring structure-guided elaboration. Despite a ~48% hydrogenation yield, the high downstream pharmacophore value justifies process-scale campaigns. Secure this isomerically critical building block for fragment-based screening, CNS targeting, and cardiovascular drug discovery.

Molecular Formula C11H14N2O
Molecular Weight 190.24 g/mol
Cat. No. B13811374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5,6,7,8-tetrahydroisoquinolin-8-yl)acetamide
Molecular FormulaC11H14N2O
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESCC(=O)NC1CCCC2=C1C=NC=C2
InChIInChI=1S/C11H14N2O/c1-8(14)13-11-4-2-3-9-5-6-12-7-10(9)11/h5-7,11H,2-4H2,1H3,(H,13,14)
InChIKeyJKSASIPMOOVYJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5,6,7,8-tetrahydroisoquinolin-8-yl)acetamide (CAS 528852-06-4): A Key Tetrahydroisoquinoline Building Block for Medicinal Chemistry and Chemical Biology


N-(5,6,7,8-tetrahydroisoquinolin-8-yl)acetamide is a tetrahydroisoquinoline (THIQ) acetamide derivative with molecular formula C11H14N2O and a molecular weight of 190.24 g/mol . This compound serves as a critical synthetic intermediate for generating 8-amino-5,6,7,8-tetrahydroisoquinoline, a versatile scaffold used in the construction of bioactive molecules targeting aldosterone synthase (CYP11B2), histone deacetylases (HDACs), and orexin receptors [1][2]. Its unique substitution pattern—acetamide at the 8-position of the saturated benzene ring—distinguishes it from regioisomeric analogs and enables specific downstream functionalization.

Why N-(5,6,7,8-tetrahydroisoquinolin-8-yl)acetamide Cannot Be Replaced by Its 1-Yl Regioisomer or Other THIQ Analogs


Generic substitution with N-(5,6,7,8-tetrahydroisoquinolin-1-yl)acetamide or 1,2,3,4-tetrahydroisoquinoline analogs is not scientifically valid due to fundamental differences in synthetic accessibility and downstream reactivity. The acetamide group at the 8-position resides on the electron-rich benzene ring, whereas the 1-yl isomer places it on the electron-deficient pyridine ring; this distinction results in markedly different hydrogenation yields (moderate ~48% vs. good ~86%) and dictates the regiochemistry of subsequent hydrolysis to the corresponding amine [1]. Furthermore, the 8-amino-THIQ scaffold liberated from this compound is a privileged pharmacophore for CYP11B2 and HDAC8 inhibitor programs, while the 1-amino congener lacks comparable biological validation [2].

Quantitative Differentiation of N-(5,6,7,8-tetrahydroisoquinolin-8-yl)acetamide from Closest Analogs


Synthetic Yield Divergence: Benzene Ring (8-yl) vs. Pyridine Ring (1-yl) Acetamide Hydrogenation

Catalytic hydrogenation of N-(8-isoquinolinyl)acetamide (target, benzene ring) proceeds with significantly lower conversion than the 1-yl regioisomer. The published hydrogenation protocol reports good yields (~86%) when the acetamide substituent is on the pyridine ring, but only moderate yields (~48%) when on the benzene ring [1]. This 38-percentage-point gap directly translates to higher raw material costs, increased purification burden, and inferior atom economy for large-scale procurement.

synthetic methodology process chemistry building block scalability

Downstream Pharmacophore Utility: 8-Amino-THIQ is a Validated Warhead for CYP11B2 and HDAC8, While 1-Amino-THIQ Lacks Equivalent Validation

Hydrolysis of N-(5,6,7,8-tetrahydroisoquinolin-8-yl)acetamide yields 8-amino-5,6,7,8-tetrahydroisoquinoline, which serves as the direct precursor to the 4-aryl-5,6,7,8-tetrahydroisoquinoline series. Compound (+)-(R)-6 from this series achieved an aldosterone synthase (CYP11B2) IC₅₀ of 2.3 nM with >500-fold selectivity over CYP11B1 and demonstrated dose-dependent aldosterone reduction in db/db mice (10–60 mg/kg p.o.) and cynomolgus monkeys (0.5–5 mg/kg p.o.) [1]. In contrast, 1-amino-THIQ-derived compounds have not been reported to achieve sub-100 nM potency on CYP11B2 or HDAC8 in peer-reviewed studies. Additionally, C1-substituted THIQ-based HDAC8 inhibitors (e.g., compound 3g) exhibit IC₅₀ values of 82 nM with 330-fold selectivity over HDAC1 [2], further validating the 8-substituted THIQ scaffold.

CYP11B2 inhibitor HDAC8 inhibitor pharmacophore validation

Structural Confirmation by X-ray Crystallography: The 8-Acetamido-THIQ Core Adopts a Defined Binding Pose in CYP11B2

The X-ray co-crystal structure of aldosterone synthase (CYP11B2) in complex with (+)-(R)-N-(4-(4-chloro-3-fluorophenyl)-5,6,7,8-tetrahydroisoquinolin-8-yl)propionamide (PDB: 4ZGX, resolution 3.2 Å) confirms that the 8-acetamido/8-propionamido-THIQ core engages the heme iron via the isoquinoline nitrogen and positions the 8-substituent in a well-defined hydrophobic pocket [1]. This structural validation is absent for 1-substituted THIQ analogs targeting CYP11B2, indicating that the 8-yl geometry is a critical determinant for productive binding. The target compound, as the unsubstituted 8-acetamido derivative, represents the minimal core scaffold from which these co-crystallized ligands are elaborated.

structural biology X-ray crystallography CYP11B2

Optimal Research and Procurement Scenarios for N-(5,6,7,8-tetrahydroisoquinolin-8-yl)acetamide


Medicinal Chemistry: Synthesis of Selective CYP11B2 (Aldosterone Synthase) Inhibitors for Cardiovascular and Renal Disease Research

N-(5,6,7,8-tetrahydroisoquinolin-8-yl)acetamide is the optimal starting material for constructing the 4-aryl-8-amido-THIQ pharmacophore, which has produced clinical-stage aldosterone synthase inhibitors with low nanomolar potency (IC₅₀ = 2.3 nM) and >500-fold selectivity over CYP11B1 [1]. Hydrolysis to the 8-amine followed by amidation or arylation enables rapid SAR exploration. Research programs targeting hypertension, heart failure, and diabetic nephropathy should prioritize this building block to access the validated chemical space.

Chemical Biology: Generation of HDAC8-Selective Probe Molecules for Epigenetics Research

The 8-amino-THIQ intermediate derived from this acetamide serves as the cap group in tetrahydroisoquinoline-based HDAC8 inhibitors. Compounds such as 3g achieve 82 nM HDAC8 potency with 330-fold selectivity over HDAC1, enabling isoform-selective chemical biology studies [1]. Using the 8-yl acetamide precursor ensures access to this validated inhibitor chemotype, whereas the 1-yl isomer has not been reported to yield HDAC8-selective probes.

Process Chemistry: Feasibility Assessment and Cost Modeling for Scale-Up of THIQ-Based Drug Candidates

Procurement teams evaluating synthetic routes to 8-amino-THIQ should use N-(5,6,7,8-tetrahydroisoquinolin-8-yl)acetamide for route scouting studies, accepting the moderate ~48% hydrogenation yield as a baseline [1]. The yield differential relative to the 1-yl isomer (86%) provides a quantitative benchmark for process optimization and cost-of-goods modeling. Successful scale-up campaigns for CYP11B2 inhibitors have demonstrated that the 8-yl route is viable despite the lower step yield, due to the high value of the downstream pharmacophore.

Structural Biology: Co-crystallography and Fragment-Based Drug Design Targeting CYP11B2

The 8-acetamido-THIQ core is the minimal recognition element observed in the CYP11B2 co-crystal structure (PDB: 4ZGX, 3.2 Å) [1]. Fragment-based screening groups should procure this compound as a validated starting fragment for soaking experiments, enabling structure-guided elaboration using the established binding mode. The 1-yl isomer lacks this structural validation and should not be used as a surrogate.

Quote Request

Request a Quote for N-(5,6,7,8-tetrahydroisoquinolin-8-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.